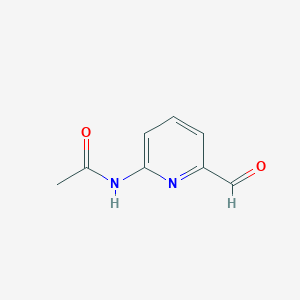

N-(6-Formylpyridin-2-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(6-formylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6(12)9-8-4-2-3-7(5-11)10-8/h2-5H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXGDEUEONGPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631644 | |

| Record name | N-(6-Formylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127682-66-0 | |

| Record name | N-(6-Formylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(6-Formylpyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for N-(6-Formylpyridin-2-yl)acetamide. The synthesis involves a two-step process commencing with the acetylation of 2-amino-6-methylpyridine, followed by the selective oxidation of the methyl group to a formyl group. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via two key transformations:

-

Acetylation: The initial step involves the protection of the amino group of 2-amino-6-methylpyridine through acetylation to yield N-(6-methylpyridin-2-yl)acetamide. This is a standard procedure to prevent side reactions on the amino group during the subsequent oxidation step.

-

Oxidation: The crucial step is the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. Based on established methodologies for similar heterocyclic compounds, selenium dioxide (SeO₂) is the recommended oxidizing agent for this transformation.[1]

Experimental Protocols

Step 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide

This procedure is based on analogous acylation reactions of aminopyridines.

Materials:

-

2-amino-6-methylpyridine

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine in an excess of pyridine.

-

Slowly add acetic anhydride to the solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is adapted from procedures for the selenium dioxide oxidation of methyl groups on heterocyclic rings.[1]

Materials:

-

N-(6-methylpyridin-2-yl)acetamide

-

Selenium dioxide (SeO₂)

-

Dioxane (or another suitable high-boiling solvent like diglyme)

-

Celatom® or another filter aid

-

Standard laboratory glassware for reactions at elevated temperatures

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend N-(6-methylpyridin-2-yl)acetamide in dioxane.

-

Add a stoichiometric amount (or a slight excess) of selenium dioxide to the suspension.

-

Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture will likely turn black due to the precipitation of elemental selenium.

-

After cooling to room temperature, filter the mixture through a pad of Celatom® to remove the selenium precipitate. Wash the filter cake with additional dioxane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the proposed synthetic steps, compiled from general procedures and analogous reactions.

Table 1: Reagents for the Synthesis of N-(6-methylpyridin-2-yl)acetamide

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| 2-amino-6-methylpyridine | 108.14 | 1.0 (example) | 108.14 g | Starting Material |

| Acetic anhydride | 102.09 | 1.1 - 1.5 | 112.3 g - 153.1 g | Acetylating Agent |

| Pyridine | 79.10 | - | Excess | Solvent/Catalyst |

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass | Role |

| N-(6-methylpyridin-2-yl)acetamide | 150.18 | 1.0 (example) | 150.18 g | Starting Material |

| Selenium dioxide (SeO₂) | 110.96 | 1.0 - 1.2 | 110.96 g - 133.15 g | Oxidizing Agent |

| Dioxane | 88.11 | - | Sufficient for slurry | Solvent |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a fume hood.

-

Selenium dioxide is highly toxic and can be fatal if swallowed or inhaled. It is also a suspected carcinogen. All manipulations should be carried out in a fume hood with extreme caution and appropriate PPE.

-

Dioxane is a flammable liquid and is a suspected carcinogen. Handle in a fume hood.

-

The oxidation reaction with selenium dioxide produces elemental selenium as a byproduct, which should be disposed of as hazardous waste according to institutional guidelines.

References

In-depth Technical Guide: N-(6-Formylpyridin-2-yl)acetamide

A comprehensive search for the chemical compound N-(6-Formylpyridin-2-yl)acetamide, including its CAS number, synthesis protocols, and experimental data, did not yield any specific results for this molecule. Extensive database and literature searches returned information for structurally related but distinct compounds, suggesting that this compound is not a widely synthesized or documented substance.

While a dedicated technical guide on this compound cannot be provided due to the absence of available information, this document outlines the search process and presents data on closely related pyridine acetamide derivatives to offer a contextual understanding of this class of compounds.

CAS Number and Substance Identification

A primary search for the Chemical Abstracts Service (CAS) number for this compound was conducted across multiple chemical databases and scientific literature repositories. This search did not yield a registered CAS number for this specific chemical structure. The absence of a CAS number is a strong indicator that the compound is not commercially available and has not been extensively studied or cataloged in major chemical registries.

For illustrative purposes, the following table lists the CAS numbers of related pyridine acetamide derivatives that were identified during the search:

| Compound Name | CAS Number |

| N-(pyridin-2-yl)acetamide | 5231-96-9 |

| N-(6-methylpyridin-2-yl)acetamide | 5327-33-3 |

| N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 |

| N-(6-aminopyridin-2-yl)acetamide | 1075-62-3 |

Synthesis and Experimental Protocols

A thorough review of scientific literature, including organic synthesis journals and patent databases, did not reveal any published experimental protocols for the synthesis of this compound.

However, general synthetic routes for N-acylpyridines are well-established. A plausible, though unconfirmed, synthetic pathway for this compound could be conceptualized. This hypothetical workflow is presented below for informational purposes only and is not based on any published experimental data.

Hypothetical Synthetic Workflow

Caption: Hypothetical synthesis of this compound.

This proposed pathway involves the acylation of a 2-aminopyridine derivative. The core principle of this reaction is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

Signaling Pathways and Biological Activity

As no literature was found describing the synthesis or isolation of this compound, there is no information regarding its biological activity or any associated signaling pathways. Research on related pyridine derivatives has explored their potential in various therapeutic areas, but any extrapolation of these activities to the target compound would be purely speculative.

Quantitative Data

No quantitative data, such as physicochemical properties (e.g., melting point, boiling point, solubility) or spectroscopic data (e.g., NMR, IR, Mass Spectrometry), could be found for this compound.

Conclusion

Based on an exhaustive search of publicly available chemical and scientific databases, there is currently no information on the CAS number, synthesis, experimental protocols, or biological activity of this compound. The information provided herein on related compounds and a hypothetical synthetic route is for contextual and illustrative purposes only. For researchers interested in this specific molecule, de novo synthesis and characterization would be required.

Structure Elucidation of N-(6-Formylpyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel compound N-(6-Formylpyridin-2-yl)acetamide. Due to the absence of published experimental data for this specific molecule, this guide presents a robust, hypothetical framework based on established synthetic routes and predictive spectroscopic analysis, drawing parallels with closely related, characterized compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the acetamide and formyl-pyridine scaffolds in biologically active molecules. Accurate structure determination is the cornerstone of understanding its chemical properties and potential therapeutic applications. This document outlines the logical workflow for its synthesis and the multi-faceted spectroscopic approach required for its unambiguous structure elucidation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-amino-6-formylpyridine, followed by N-acetylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: N-Acetylation of 2-Amino-6-formylpyridine

This protocol describes a general method for the N-acetylation of an aminopyridine derivative.

-

Dissolution: Dissolve 2-amino-6-formylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or pyridine, to the solution.

-

Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Structure Elucidation Workflow

The definitive identification of this compound requires a combination of spectroscopic techniques to probe its molecular structure.

Caption: Logical workflow for spectroscopic structure elucidation.

Spectroscopic Data Analysis (Predicted and Analog-Based)

The following tables summarize the expected spectroscopic data for this compound. These values are based on predictions and data from analogous compounds.

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

| Parameter | Expected Value | Notes |

| Molecular Formula | C8H8N2O2 | |

| Molecular Weight | 164.16 g/mol | |

| (M+H)+ | m/z 165.06 | Expected in ESI+ mode. |

| Key Fragments | m/z 122, 94, 43 | Corresponding to loss of acetyl group, loss of formyl and acetyl, and acetyl cation. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) | Vibration Mode |

| N-H (Amide) | 3300 - 3100 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Aldehyde) | 1710 - 1690 | Stretching |

| C=O (Amide I) | 1680 - 1650 | Stretching |

| N-H (Amide II) | 1550 - 1510 | Bending |

| C=N, C=C (Pyridine) | 1600 - 1450 | Ring Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

1H NMR (Predicted, 400 MHz, CDCl3)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| Pyridine H-3 | 7.8 - 8.0 | Doublet (d) | ~8.0 | 1H |

| Pyridine H-4 | 7.6 - 7.8 | Triplet (t) | ~8.0 | 1H |

| Pyridine H-5 | 8.1 - 8.3 | Doublet (d) | ~8.0 | 1H |

| Amide (-NH) | 8.5 - 9.5 | Singlet (s) | - | 1H |

| Acetyl (-CH3) | 2.1 - 2.3 | Singlet (s) | - | 3H |

13C NMR (Predicted, 100 MHz, CDCl3)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 190 - 194 |

| Amide (-C=O) | 168 - 170 |

| Pyridine C-2 | 150 - 153 |

| Pyridine C-6 | 152 - 155 |

| Pyridine C-4 | 138 - 140 |

| Pyridine C-3 | 120 - 122 |

| Pyridine C-5 | 118 - 120 |

| Acetyl (-CH3) | 23 - 25 |

Signaling Pathways and Logical Relationships

While the specific biological activity of this compound is yet to be determined, compounds with similar structural motifs have been implicated in various signaling pathways. For instance, substituted pyridines are known to interact with kinases and other enzymes. The elucidation of its biological function would follow a standard drug discovery workflow.

An In-depth Technical Guide to N-(6-Formylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(6-Formylpyridin-2-yl)acetamide, a pyridinyl acetamide derivative of interest in chemical and pharmaceutical research. Due to the limited direct literature on this specific compound, this guide synthesizes information from related structures and plausible synthetic pathways to offer a detailed profile.

Chemical Identity and Nomenclature

The nomenclature of this compound can be systematically understood by deconstructing its name. The parent structure is an acetamide molecule where the nitrogen atom is attached to the second position of a pyridine ring. This pyridine ring is further substituted with a formyl (aldehyde) group at the sixth position.

IUPAC Name: this compound

Synonyms:

-

6-Acetamido-2-pyridinecarboxaldehyde

-

N-(6-formyl-2-pyridinyl)acetamide

These synonyms are derived from alternative ways of naming the substituent groups on the pyridine core.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₈N₂O₂ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | Expected to be a solid at room temperature | Based on similar acetamide derivatives. |

| Solubility | Likely soluble in organic solvents like DMSO and methanol | Common for compounds of this class. |

| XLogP3 | 0.5 | Prediction suggests moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | From the amide N-H group. |

| Hydrogen Bond Acceptor Count | 3 | From the two oxygen atoms and the pyridine nitrogen. |

| Rotatable Bond Count | 2 |

Potential Synthetic Protocol

A plausible and efficient method for the synthesis of this compound is the selective oxidation of the corresponding methyl-substituted precursor, N-(6-methylpyridin-2-yl)acetamide. This transformation is a common strategy in organic synthesis for the introduction of a formyl group.

Experimental Protocol: Oxidation of N-(6-methylpyridin-2-yl)acetamide

Objective: To synthesize this compound via the oxidation of N-(6-methylpyridin-2-yl)acetamide.

Materials:

-

N-(6-methylpyridin-2-yl)acetamide

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(6-methylpyridin-2-yl)acetamide (1 equivalent) in 1,4-dioxane.

-

Addition of Oxidant: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the selenium byproduct.

-

Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a two-step process starting from commercially available materials. The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

This diagram illustrates the two key transformations: the initial acetylation of 2-amino-6-methylpyridine to form the acetamide intermediate, followed by the selective oxidation of the methyl group to the desired formyl group.

Potential Signaling Pathway Involvement

While the specific biological activity of this compound is not yet characterized, related pyridine-containing compounds have been investigated for their roles in various signaling pathways. For instance, some pyridine derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular processes. A hypothetical signaling pathway where a pyridine-based inhibitor might act is shown below.

Caption: Hypothetical kinase inhibition by a pyridine derivative.

This diagram illustrates a generic kinase cascade initiated by a growth factor binding to a receptor tyrosine kinase. The signal is transduced through a series of kinases, ultimately leading to the activation of a transcription factor and a cellular response. A compound like this compound could potentially inhibit one of the kinases in this pathway, thereby blocking the downstream signaling.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental validation is necessary to confirm the predicted properties and explore the potential applications of this compound.

An Inquiry into the Existence of N-(6-Formylpyridin-2-yl)acetamide

A comprehensive search of chemical databases and the scientific literature reveals a notable absence of information regarding the discovery, synthesis, and history of N-(6-Formylpyridin-2-yl)acetamide. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or its synthesis has not been disclosed in publicly accessible resources.

Despite extensive searches for the target compound and its logical synonyms, such as "2-acetamido-6-formylpyridine" and "2-acetamido-6-pyridinecarboxaldehyde," no specific mentions, experimental protocols, or quantitative data could be retrieved. The search results consistently pointed to related, but distinct, chemical structures, such as various substituted N-phenylacetamides and other pyridine derivatives. This lack of direct evidence prevents the creation of an in-depth technical guide as requested.

Hypothetical Retrosynthetic Analysis

In the absence of documented synthetic routes, a hypothetical retrosynthetic analysis can be proposed based on established organic chemistry principles. This analysis provides a theoretical pathway for the synthesis of this compound, which could serve as a starting point for researchers interested in this molecule.

The primary disconnection would be at the amide bond, suggesting that the molecule could be synthesized from 2-amino-6-formylpyridine and an acetylating agent. A secondary route could involve the formylation of a suitable N-(pyridin-2-yl)acetamide derivative.

Proposed Synthetic Pathways

Based on the retrosynthetic analysis, two potential synthetic pathways are outlined below. It is crucial to note that these are theoretical and have not been experimentally validated.

Pathway 1: Amide Bond Formation

This approach involves the acylation of 2-amino-6-formylpyridine.

Figure 1. Proposed synthesis via amide bond formation.

Experimental Protocol (Hypothetical):

-

Dissolve 2-amino-6-formylpyridine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

If using acetyl chloride, add a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

-

Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Pathway 2: Formylation of a Precursor

This alternative pathway involves the introduction of the formyl group at a later stage.

Figure 2. Proposed synthesis via oxidation of a methyl group.

Experimental Protocol (Hypothetical):

-

Synthesize the precursor, N-(6-methylpyridin-2-yl)acetamide, by acetylating 2-amino-6-methylpyridine.

-

Dissolve the precursor in a suitable solvent.

-

Treat the solution with a controlled amount of a suitable oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), under appropriate temperature and reaction time.

-

Monitor the reaction for the formation of the desired product.

-

Work up the reaction mixture to isolate the crude product.

-

Purify the product using standard techniques.

Conclusion

While a detailed historical and experimental guide on this compound cannot be provided due to the absence of its mention in the scientific literature, this report offers a theoretical framework for its synthesis. The proposed pathways, based on fundamental organic reactions, can guide future research efforts toward the successful synthesis and characterization of this potentially novel compound. Any researchers who successfully synthesize this molecule are encouraged to publish their findings to contribute to the collective knowledge of the scientific community.

N-(6-Formylpyridin-2-yl)acetamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of N-(6-Formylpyridin-2-yl)acetamide, a compound of interest in medicinal chemistry and drug discovery.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. These values have been calculated based on the compound's structure, derived from the systematic name.

| Parameter | Value |

| Chemical Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Canonical SMILES | CC(=O)NC1=NC=CC=C1C=O |

| InChI Key | Not available |

Synthesis and Experimental Protocols

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

A potential two-step synthesis could be employed:

-

Oxidation of 2-Amino-6-methylpyridine: The starting material, 2-amino-6-methylpyridine, would undergo selective oxidation of the methyl group to a formyl group. This transformation can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂). The reaction would likely be carried out in a suitable solvent like dioxane or a mixture of water and an organic solvent, under reflux conditions. Progress of the reaction would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the intermediate, 6-amino-pyridine-2-carbaldehyde, would be isolated and purified using column chromatography or recrystallization.

-

Acetylation of 6-Amino-pyridine-2-carbaldehyde: The purified intermediate would then be subjected to an acetylation reaction. This is typically achieved by treating the amine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. The reaction is usually performed at room temperature or with gentle heating. After the reaction is complete, the final product, this compound, would be isolated through extraction and purified by recrystallization or column chromatography.

Characterization of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Signaling Pathway Involvement

Given the presence of the acetamide and formylpyridine moieties, this compound could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where such a molecule might act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a generic kinase signaling cascade. Many small molecule inhibitors target kinases, and a compound like this compound could potentially be screened for such activity. The formyl and acetamido groups could engage in hydrogen bonding and other interactions within the ATP-binding pocket of a kinase, thereby inhibiting its function and downstream signaling. Further experimental validation, such as in vitro kinase assays and cellular assays, would be required to confirm any such biological activity.

Determining the Solubility of N-(6-Formylpyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-(6-Formylpyridin-2-yl)acetamide is a compound of interest in various research contexts. A fundamental physicochemical property crucial for its application in drug discovery, formulation, and biological assays is its solubility in common solvents. This technical guide addresses the solubility of this compound. Following a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been found. Therefore, this document provides a standardized, in-depth experimental protocol for researchers to determine its solubility profile. It includes a template for data presentation and a visual workflow to guide the experimental process.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following table provides a structured format for recording and comparing the results obtained from the protocol outlined in this guide.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL or mol/L) | Observations |

| Water | H₂O | 10.2 | To be determined | |

| Ethanol | C₂H₅OH | 5.2 | To be determined | |

| Methanol | CH₃OH | 6.6 | To be determined | |

| Acetone | C₃H₆O | 5.1 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] This protocol outlines the necessary steps for its implementation.

Materials and Equipment

-

Compound: this compound (solid, pure form)

-

Solvents: High-purity (e.g., HPLC grade) common solvents (see Table 1)

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis Spectrophotometer)

-

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or rotator. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1] The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.[3]

-

Sampling: Carefully withdraw a specific volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining solid particulates.[2]

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

Validation

-

Time to Equilibrium: It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that true equilibrium has been reached (i.e., the concentration no longer increases with time).

-

Solid State Analysis: Optionally, the remaining solid can be analyzed (e.g., by XRPD) to check for any changes in crystal form (polymorphism) during the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Methodological & Application

Application Notes and Protocols: N-(6-Formylpyridin-2-yl)acetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Formylpyridin-2-yl)acetamide is a bifunctional pyridine derivative possessing both a nucleophilic acetamido group and an electrophilic formyl group. This unique arrangement makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and Schiff base derivatives with potential applications in medicinal chemistry and materials science. This document outlines its potential synthetic routes and key applications, supported by detailed experimental protocols derived from analogous transformations.

Introduction

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Substituents on the pyridine ring modulate its electronic properties and biological activity. This compound incorporates two key functional groups: an acetamide and a formyl group. The acetamide group can act as a hydrogen bond donor and can influence the molecule's solubility and crystal packing. The formyl group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines (Schiff bases). This combination allows for the synthesis of diverse molecular architectures. While direct literature on this compound is limited, its synthetic utility can be inferred from established protocols for similar compounds.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves the acetylation of 2-amino-6-formylpyridine. This precursor can be synthesized from 2,6-disubstituted pyridines. An alternative is the oxidation of N-(6-methylpyridin-2-yl)acetamide.

Protocol 1: Acetylation of 2-Amino-6-formylpyridine

This protocol is adapted from the synthesis of N-(4-methylpyridin-2-yl)acetamide.[1][2]

Reaction Scheme:

Materials:

-

2-Amino-6-formylpyridine

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-amino-6-formylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add acetic anhydride (1.2 eq) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Predicted):

| Parameter | Value |

| Yield | >90% (predicted based on analogous reactions) |

| Purity | >95% (after purification) |

| Physical State | Solid |

Applications in Organic Synthesis

The primary utility of this compound lies in the reactivity of its formyl group, making it an excellent precursor for the synthesis of Schiff bases and other condensation products.

Application 1: Synthesis of Schiff Bases

The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and have been investigated for their biological activities, including antimicrobial and anticancer properties.

General Reaction Scheme:

Protocol 2: General Procedure for Schiff Base Synthesis

This protocol is based on the synthesis of various Schiff bases from functionalized aldehydes.[3][4]

Materials:

-

This compound

-

A primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Standard glassware

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Quantitative Data for a Representative Schiff Base Synthesis (Predicted):

| Reactant 2 (Amine) | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Ethanol | 3 | 85-95 |

| 4-Chloroaniline | Ethanol | 4 | 80-90 |

| 2-Aminopyridine | Methanol | 4 | 75-85 |

Experimental Workflows and Logical Relationships

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Diagram 2: Application in Schiff Base Synthesis

Caption: Workflow for Schiff base synthesis and applications.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the construction of diverse molecular frameworks. The protocols and applications detailed in this document, derived from established chemical literature for analogous compounds, provide a solid foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors. The straightforward synthesis and the reactivity of the formyl group make it an attractive starting material for the development of novel compounds in drug discovery and materials science.

References

Application Notes and Protocols for N-(6-Formylpyridin-2-yl)acetamide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Formylpyridin-2-yl)acetamide is an emerging ligand in the field of coordination chemistry, offering a unique combination of a reactive aldehyde group and an acetamido moiety on a pyridine scaffold. This bifunctionality presents opportunities for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. The pyridine nitrogen and the formyl oxygen can act as a bidentate chelating system, while the acetamido group can influence the electronic properties of the ligand and participate in secondary interactions, such as hydrogen bonding. This document provides detailed application notes and proposed experimental protocols for the synthesis and utilization of this compound as a versatile ligand.

Potential Applications

Complexes derived from this compound are anticipated to exhibit a range of useful properties:

-

Catalysis: The formyl group can be a site for further reactions, allowing for the post-synthetic modification of the coordinated ligand. Metal complexes of this ligand could be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The pyridine-based framework is a common feature in many successful catalysts.

-

Biological Activity: Pyridine and acetamide derivatives are known to possess a wide range of biological activities. Metal complexes can enhance or modulate these activities.[1] Coordination complexes of this compound could be investigated for their antimicrobial, antifungal, or anticancer properties.[2][3] The ligand's ability to chelate essential metal ions could also be a mechanism for its biological action.[4][5]

-

Materials Science: The ligand's structure is suitable for the construction of coordination polymers and metal-organic frameworks (MOFs). The formyl group provides a handle for creating extended structures through imine condensation or other reactions.

Proposed Synthesis of this compound

A straightforward synthetic route to this compound involves the acetylation of the commercially available precursor, 2-amino-6-pyridinecarboxaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-6-pyridinecarboxaldehyde (CAS: 332884-35-2)[6]

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-pyridinecarboxaldehyde (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the product under vacuum.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity of the product.

-

FT-IR Spectroscopy: To identify the characteristic vibrational bands of the formyl (C=O stretch), amide (C=O and N-H stretches), and pyridine ring.

-

Mass Spectrometry: To determine the molecular weight of the synthesized ligand.

Coordination Chemistry of this compound

This compound is expected to act as a versatile ligand, potentially coordinating to metal centers in a bidentate fashion through the pyridine nitrogen and the formyl oxygen, forming a stable five-membered chelate ring. The acetamido group can influence the ligand's electronic properties and may participate in intermolecular hydrogen bonding, leading to the formation of supramolecular architectures.

References

- 1. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.rug.nl [pure.rug.nl]

- 5. research.rug.nl [research.rug.nl]

- 6. 2-Amino-6-pyridinecarboxaldehyde | C6H6N2O | CID 23131418 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(6-Formylpyridin-2-yl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of N-(6-Formylpyridin-2-yl)acetamide as a Versatile Scaffold

While direct experimental data on the biological applications of this compound is not extensively documented in publicly available literature, its structure presents significant potential in medicinal chemistry. The presence of a reactive formyl group on the pyridine ring, combined with the acetamido moiety, makes it a highly valuable synthetic intermediate for the generation of diverse molecular libraries. The broader class of N-substituted acetamide derivatives has demonstrated a wide range of pharmacological activities, suggesting that derivatives of this compound could be promising candidates for drug discovery programs.

The formyl group can be readily transformed into various other functional groups or used in condensation reactions to append different heterocyclic or carbocyclic moieties. This allows for extensive structure-activity relationship (SAR) studies to optimize compounds for specific biological targets. This document outlines the potential applications based on related compounds and provides generalized protocols for the synthesis and evaluation of derivatives of this compound.

Potential Therapeutic Applications of this compound Derivatives

Based on the biological activities of structurally related N-pyridinyl acetamide compounds, derivatives of this compound are hypothesized to be of interest in the following therapeutic areas:

-

Anti-inflammatory Agents: N-substituted acetamide analogues have shown efficacy as anticolitis agents by dually inhibiting TNF-α and IL-6 induced cell adhesion[1]. The core scaffold is amenable to modifications that could lead to potent inhibitors of inflammatory pathways.

-

P2Y14 Receptor Antagonists: A series of N-substituted-acetamide derivatives have been identified as novel and potent P2Y14R antagonists, with potential applications in treating inflammatory diseases like acute gouty arthritis[2].

-

Anticancer Agents: Novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, demonstrating the potential of this scaffold in oncology research[3].

-

Antifungal Agents: N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have exhibited significant antifungal activity against Candida albicans and Aspergillus niger, in some cases exceeding the efficacy of the reference drug fluconazole[4].

Quantitative Data Summary of Related N-Acetamide Derivatives

The following tables summarize quantitative data from studies on various N-substituted acetamide derivatives, illustrating the potency and efficacy that can be achieved with this general scaffold.

Table 1: Anti-inflammatory Activity of N-acetamide Analogues [1]

| Compound | Target | Assay | Result (IC₅₀ / Activity) |

| Compound 1 | TNF-α & IL-6 | Monocyte adhesion to colon epithelial cells | Inhibitory activity similar to tofacitinib at 1 µM |

| Compound 2-19 | TNF-α & IL-6 | Monocyte adhesion to colon epithelial cells | Better inhibitory activity than tofacitinib |

Table 2: P2Y14R Antagonistic Activity of N-Substituted Acetamide Derivatives [2]

| Compound | Target | Assay | Result (IC₅₀) |

| I-17 | P2Y14 Receptor | Radioligand binding assay | 0.6 nM |

Table 3: Cytotoxic Activity of Imidazo[2,1-b]thiazole Acetamide Derivatives [3]

| Compound | Cell Line | Assay | Result (IC₅₀) |

| 5l | MDA-MB-231 | Cytotoxicity Assay | 1.4 µM |

| Sorafenib (control) | MDA-MB-231 | Cytotoxicity Assay | 5.2 µM |

| 5l | HepG2 | Cytotoxicity Assay | 22.6 µM |

Table 4: Antifungal Activity of N-pyridin-2-yl Acetamide Derivatives [4]

| Compound | Fungal Strain | Assay | Result (MIC) |

| 5d | Candida albicans | Minimum Inhibitory Concentration | 0.224 mg/mL |

| 2b | Aspergillus niger | Minimum Inhibitory Concentration | 0.190 mg/mL |

| Fluconazole (control) | Candida albicans | Minimum Inhibitory Concentration | Not specified, but compounds showed better activity |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of derivatives from this compound.

Protocol 1: General Synthesis of Schiff Base Derivatives via Reductive Amination

This protocol describes the synthesis of amine derivatives from this compound and a primary or secondary amine via reductive amination.

Materials:

-

This compound

-

Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or DCE.

-

Add the selected amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add the reducing agent (STAB, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of newly synthesized derivatives on a cancer cell line (e.g., MDA-MB-231).

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell line (e.g., MDA-MB-231)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare stock solutions of the test compounds in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours in a CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations: Workflows and Pathways

The following diagrams illustrate a generalized synthetic workflow for the derivatization of this compound and a hypothetical signaling pathway that could be targeted by its derivatives.

Caption: Synthetic workflow for derivatization.

Caption: Hypothetical antagonistic signaling pathway.

References

- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(6-Formylpyridin-2-yl)acetamide and Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for reactions involving N-substituted acetamides, with a specific focus on the synthesis and potential applications of pyridin-2-yl acetamide derivatives. The information is intended to guide researchers in the synthesis, characterization, and evaluation of these compounds for various research and drug development purposes.

Synthesis of N-substituted Pyridin-2-yl Acetamides

The synthesis of N-substituted pyridin-2-yl acetamides is a fundamental process in the development of novel compounds for medicinal chemistry. A common and effective method is the N-acylation of the corresponding aminopyridine.

General Experimental Protocol: N-acylation of 2-Aminopyridines

This protocol outlines a general procedure for the synthesis of N-(pyridin-2-yl)acetamide derivatives, which can be adapted for the synthesis of N-(6-Formylpyridin-2-yl)acetamide.

Materials:

-

2-Amino-6-formylpyridine (or other substituted 2-aminopyridine)

-

Acetic anhydride

-

Diethyl ether

-

Dichloromethane (DCM)

-

Thionyl chloride (for synthesis via acid chlorides)

-

Appropriate amino acid (for more complex derivatives)

-

2-aminopyridine (for condensation)

Procedure via Acetic Anhydride: [1][2]

-

Dissolve the substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine, 91.5 mmol) in acetic anhydride (250 mL).[1]

-

Warm the mixture to 70°C for 2 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether (100 mL) to precipitate the product.[1]

-

Filter the resulting crystals and dry them under vacuum to obtain the N-acetylated product.[1]

Procedure via Acid Chloride and Condensation: [3]

-

Synthesize the appropriate alkanoic acid chloride by reacting the corresponding carboxylic acid with thionyl chloride.

-

In a separate flask, dissolve 2-aminopyridine (10 mmol) in dichloromethane (10 mL).

-

Cool the 2-aminopyridine solution in an ice bath.

-

Slowly add the previously synthesized acid chloride to the 2-aminopyridine solution.

-

Stir the reaction mixture intermittently in the ice bath for 3 hours.[3]

-

After the reaction is complete, separate and purify the product to obtain the desired acetamide.[3]

Experimental Workflow for N-acylation

Caption: General workflow for the synthesis of N-(pyridin-2-yl)acetamide derivatives.

Tabulated Quantitative Data

The following tables summarize reaction conditions and yields for the synthesis of various N-substituted acetamide derivatives as reported in the literature.

Table 1: Synthesis of Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides [4]

| Product Type | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Isoquinolin-2(1H)-yl-acetamide | Ugi adduct, Acetophenone | CuBr | Cs₂CO₃ | DMSO | 90 | 16 | up to 75 |

| Isoindolin-2-yl-acetamide | Ugi adduct, Alkyne | CuBr | K₂CO₃ | PEG-400 | 100 | 2 | up to 93 |

Table 2: Synthesis of Furochromone Acetamide Derivatives [5]

| Compound | Reactants | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 3a | p-anisidine, cyclohexylisocyante, furochromone carbaldehyde | p-toluenesulfonic acid | Toluene | 16 | 100 | 35 |

| 3g | p-amino-pyridine, cyclohexylisocyanate, furochromone carboxaldehyde | p-toluenesulfonic acid | Toluene | 16 | 100 | Not Specified |

| 3h | p-amino-pyridine, phenylisocyante, furochromone carbaldehyde | p-toluenesulfonic acid | Toluene | 16 | 100 | 33 |

| 4h | p-amino-pyridine, phenylisocyante, 8-oxo-2,3-diphenyl-8H-furo[2,3-g]chromene-7-carbaldehyde | p-toluenesulfonic acid | Toluene | 16 | 100 | 60 |

Table 3: Synthesis of N-(Pyridin-2-yl) Acetamide Derivatives [1][3]

| Product | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-(4-methyl-pyridin-2-yl)-acetamide | 2-Amino-4-methylpyridine | Acetic anhydride | Acetic anhydride | 70 | 2 | 95 |

| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamides | [4-methylphenylsulphonamido] alkanoic acid chloride | 2-aminopyridine | Dichloromethane | Ice bath | 3 | 68.2-85 |

Applications in Drug Development: Targeting Inflammatory Pathways

Derivatives of N-substituted acetamides have shown potential as therapeutic agents by modulating key inflammatory signaling pathways. For instance, certain N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been identified as dual inhibitors of TNF-α and IL-6-induced cell adhesion, which are critical in the pathogenesis of inflammatory bowel disease (IBD).[6]

Signaling Pathway in Inflammatory Bowel Disease

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in IBD.[6] They activate signaling cascades that lead to the adhesion of monocytes to colon epithelial cells, a key step in the inflammatory process. The synthesized acetamide analogues have been shown to inhibit this adhesion, suggesting a mechanism of action that involves the interruption of these signaling pathways.[6]

Inhibitory Action on Inflammatory Signaling

Caption: Inhibition of TNF-α and IL-6 signaling pathways by N-substituted acetamide derivatives.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of synthesized compounds.

Table 4: Representative Characterization Data for an N-substituted Acetamide [4]

| Compound | Formula | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-(tert-Butyl)-2-(6-oxo-2,3,4,6-tetrahydrophenanthridin-5(1H)-yl)acetamide (3f) | C₂₁H₂₆N₂O₂ | 204-206 | 8.43 (dd, J = 8.1, 1.7 Hz, 1H), 7.67 (dd, J = 6.8, 1.4 Hz, 1H), 7.62 (dd, J = 8.3, 1.3 Hz, 1H), 7.45 (s, 1H), 6.57 (s, 1H), 4.67 (s, 2H), 2.82–2.74 (m, 4H), 1.86 (ddd, J = 13.2, 4.7, 3.0 Hz, 4H), 1.30 (s, 9H) | 167.8, 163.2, 137.3, 137.2, 132.7, 128.3, 126.2, 124.2, 121.8, 111.8, 51.5, 48.8, 28.8, 27.6, 24.4, 22.8, 22.0 |

This data provides a template for the types of analytical information that should be collected and reported for newly synthesized compounds. Researchers should perform similar analyses, including IR and mass spectrometry, to fully characterize their this compound derivatives.[5]

References

- 1. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]

- 2. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(6-Formylpyridin-2-yl)acetamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(6-Formylpyridin-2-yl)acetamide as a versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the exploration of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a bifunctional molecule featuring a reactive aldehyde group and an acetamido-substituted pyridine ring. This unique combination of functional groups makes it an ideal precursor for the construction of diverse nitrogen-containing heterocyclic systems. The pyridine nitrogen and the acetamido group can influence the reactivity of the formyl group and participate in cyclization reactions, leading to the formation of fused and substituted heterocyclic structures. These structures are of significant interest in drug development due to the prevalence of pyridine and fused pyrimidine cores in a wide range of biologically active molecules, including anticancer and anti-inflammatory agents.[1][2][3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of the corresponding methyl-substituted precursor, N-(6-methylpyridin-2-yl)acetamide. Selenium dioxide (SeO2) is a frequently used oxidizing agent for this type of transformation.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

N-(6-methylpyridin-2-yl)acetamide

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Methanol

-

Activated charcoal

-

Celatom

Procedure:

-

A mixture of N-(6-methylpyridin-2-yl)acetamide (1 equivalent) and selenium dioxide (1.1 equivalents) in dioxane is heated at reflux for 4-6 hours.

-

The reaction mixture is then filtered while hot through a pad of Celatom to remove the precipitated selenium.

-

The filter cake is washed with hot dioxane.

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to afford this compound.

Note: This is a generalized protocol and may require optimization for specific scales and equipment. Appropriate safety precautions should be taken when working with selenium compounds.

Application in Heterocyclic Synthesis

The formyl group of this compound is a key handle for various condensation and cyclization reactions to build heterocyclic rings.

Synthesis of Pyridopyrimidines

Pyridopyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[5][6] this compound can be used as a precursor for the synthesis of pyridopyrimidinone derivatives through condensation with active methylene compounds and subsequent cyclization.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

Procedure:

-

A mixture of this compound (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and a catalytic amount of piperidine in ethanol is heated at reflux for 8-12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried to yield the desired pyrido[2,3-d]pyrimidin-4(3H)-one derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

Table 1: Synthesis of N-(4-methylpyridin-2-yl)acetamide[7]

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |

| 2-Amino-4-methylpyridine | Acetic anhydride | Diethyl ether | 70°C, 2 hours | N-(4-methylpyridin-2-yl)acetamide | 95% |

Visualizations

Experimental Workflow: Synthesis of this compound and its Application

Caption: Synthetic workflow for this compound and its use in heterocyclic synthesis.

Signaling Pathway: Potential Anti-inflammatory Mechanism of Pyridopyrimidine Derivatives

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: Catalytic Applications of Metal Complexes with N-(6-Formylpyridin-2-yl)acetamide

Disclaimer: The following application notes and protocols are based on the catalytic activities of metal complexes with ligands structurally analogous to N-(6-Formylpyridin-2-yl)acetamide. Due to a lack of published data on the specific catalytic applications of metal complexes with this exact ligand, these notes are provided as a predictive guide for researchers. The proposed applications are in the fields of palladium-catalyzed cross-coupling reactions and Group 4 metal-catalyzed olefin polymerization, drawing parallels from documented catalytic systems featuring substituted pyridine and acetamide moieties.

Application Note: Palladium-Catalyzed Cross-Coupling Reactions

Metal complexes of this compound are promising candidates for catalysis in various palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The ligand is expected to coordinate to the palladium center through the pyridine nitrogen and the amide oxygen or nitrogen, forming a stable chelate that can facilitate the catalytic cycle. The electron-withdrawing nature of the formyl group may influence the electronic properties of the catalyst, potentially enhancing its reactivity and stability.

Potential Advantages:

-

Enhanced Stability: The bidentate chelation of the ligand can stabilize the palladium center, preventing catalyst decomposition and leading to higher turnover numbers.

-

Tunable Reactivity: The electronic and steric properties of the catalyst can be fine-tuned by modifying the acetamide or formyl group, allowing for optimization for specific substrates.

-

Directed C-H Activation: The pyridine moiety can act as a directing group, facilitating regioselective C-H activation in appropriate substrates.[1][2]

Data Summary: Performance of Analogous Palladium Catalysts in Cross-Coupling Reactions

The following table summarizes the performance of palladium complexes with related N-aryl-2-aminopyridine ligands in Suzuki-Miyaura and annulation reactions. This data can serve as a benchmark for evaluating the performance of catalysts based on this compound.

| Catalyst System (Analogous) | Reaction Type | Substrates | Yield (%) | Reference |

| Pd(OAc)₂, AgOAc, Benzoquinone | Suzuki-Miyaura | N-aryl-2-aminopyridines, Potassium aryltrifluoroborates | Moderate to High | [1] |

| PdCl₂, Cu(TFA)₂·xH₂O, DTBP | (3+2)-Cycloaddition | N-aryl-2-aminopyridines, Alkynes | Moderate to High | [1] |

| Pd(OAc)₂, Cu(OAc)₂, Ac-Gly-OH | Annulation | N-aryl-2-aminopyridines, Propargylic alcohols | 30-82 | [1] |

| [Pd(OAc)₂], 1,3,4-oxadiazole-based ligand | Suzuki–Miyaura | Aryl bromides, Aryl boronic acids | Good | [3] |

| NHC–Pd(II)–Py complex | Heck | Olefin derivatives, Aryl bromides | Excellent | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction using a hypothetical palladium complex of this compound.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

This compound ligand

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃ or K₃PO₄)[5]

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure for in-situ Catalyst Formation and Coupling:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).

-

Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Add the degassed solvent (5 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Hypothetical catalytic cycle for Suzuki-Miyaura coupling.

Application Note: Olefin Polymerization

Group 4 metal (e.g., Titanium, Zirconium) complexes are widely used as catalysts for olefin polymerization. The this compound ligand, with its potential N,O- or N,N-coordination, can support catalytically active metal centers for the polymerization of ethylene and other α-olefins. The steric and electronic environment provided by the ligand can influence the catalytic activity, the molecular weight of the resulting polymer, and its microstructure.

Potential Advantages:

-

High Activity: Analogous titanium and zirconium complexes with pyridine-based ligands have shown high activities for ethylene polymerization.[6][7][8]

-

Control over Polymer Properties: The substitution pattern on the ligand can be varied to control the molecular weight and branching of the polymer.

-

Thermal Stability: The chelation of the ligand can impart thermal stability to the catalyst, allowing for polymerization at higher temperatures.

Data Summary: Performance of Analogous Group 4 Catalysts in Ethylene Polymerization

The following table presents data from ethylene polymerization catalyzed by titanium and zirconium complexes with related pyridine-based ligands.

| Catalyst (Analogous) | Cocatalyst | Activity (kg PE/mol-cat·h) | Polymer Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Reference |

| bis[2-(2′-pyridyl)phenolato] titanium complex | MAO | 227–564 | 140–3230 | - | [6] |

| [O,N,CH(Ar)]-Ti catalyst | Trityl borate | up to 820 g mmol⁻¹ h⁻¹ atm⁻¹ | 182-376 | 2.3-3.3 | [7] |

| (pyCAr₂O)₂Ti(NMe₂)₂ | MAO | - | - | - | [9] |

| Ti[6-(C₆H₃-3,5-Me₂)-SPy]₂(NMe₂)₂ | MMAO | 1200 | - | - | [8] |

| Zirconium enolatoimine complex | MAO | 1.8 x 10⁵ - 3.3 x 10⁵ (TO/h) | 8.1 - 380 | 2.0-2.9 | [10] |

Experimental Protocol: Ethylene Polymerization

This protocol provides a general procedure for ethylene polymerization using a hypothetical Group 4 metal complex of this compound activated by methylaluminoxane (MAO).

Materials:

-

Titanium(IV) chloride or Zirconium(IV) chloride

-

This compound ligand

-

Organolithium reagent (e.g., n-BuLi)

-

Toluene (anhydrous)

-

Methylaluminoxane (MAO) solution in toluene

-

Ethylene gas (polymerization grade)

Procedure for Catalyst Synthesis and Polymerization:

-

Catalyst Synthesis (in-situ):

-

In a glovebox, dissolve this compound (2.2 mmol) in anhydrous toluene (20 mL).

-

Cool the solution to -78 °C and add n-BuLi (2.2 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

-

In a separate flask, dissolve TiCl₄ or ZrCl₄ (1.0 mmol) in anhydrous toluene (10 mL).

-

Slowly add the lithiated ligand solution to the metal chloride solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight. The resulting solution/suspension of the metal complex is used for polymerization.

-

-

Ethylene Polymerization:

-

In a high-pressure reactor, add a specific volume of the catalyst solution.

-

Introduce the desired amount of MAO solution (as a cocatalyst) and stir for a few minutes.

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 atm).

-

Maintain the reaction at a constant temperature (e.g., 25-75 °C) for a specified time.

-

Vent the reactor and quench the reaction with acidified methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Experimental Workflow for Olefin Polymerization

Caption: General workflow for catalyst synthesis and ethylene polymerization.

References

- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: N-(6-Formylpyridin-2-yl)acetamide in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of N-(6-Formylpyridin-2-yl)acetamide as a versatile starting material for the synthesis of pharmaceutical intermediates, with a particular focus on the construction of[1][2][3]triazolo[1,5-a]pyridine scaffolds. This class of compounds has garnered significant interest in drug discovery, notably as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of oncogene transcription.

Introduction to Triazolopyridine-Based Pharmaceutical Intermediates

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing inhibitors of protein-protein interactions. One of the most prominent applications of this scaffold is in the development of BET bromodomain inhibitors.